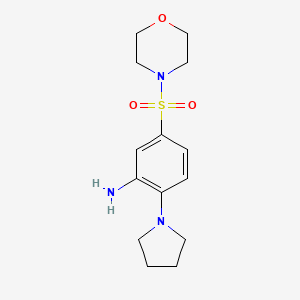

5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine

Description

5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine is a complex organic compound that features both morpholine and pyrrolidine moieties

Properties

IUPAC Name |

5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3S/c15-13-11-12(3-4-14(13)16-5-1-2-6-16)21(18,19)17-7-9-20-10-8-17/h3-4,11H,1-2,5-10,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXOENYLRRSKPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601204293 | |

| Record name | 5-(4-Morpholinylsulfonyl)-2-(1-pyrrolidinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601204293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328106-72-5 | |

| Record name | 5-(4-Morpholinylsulfonyl)-2-(1-pyrrolidinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328106-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Morpholinylsulfonyl)-2-(1-pyrrolidinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601204293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with morpholine to form 5-(morpholine-4-sulfonyl)-2-chloronitrobenzene. This intermediate is then subjected to a nucleophilic substitution reaction with pyrrolidine to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonyl and amine groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Pyrrolidine in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted phenylamine derivatives.

Scientific Research Applications

5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

- 5-(Morpholine-4-sulfonyl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines

- 5-(Morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide

- Morpholine-4-sulfonyl chloride

Uniqueness

Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound in both research and industrial contexts .

Biological Activity

5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine is a sulfonamide derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound can be characterized by its structural formula, which includes a morpholine ring and a pyrrolidine moiety. Its chemical properties enable interactions with various biological targets, making it a candidate for multiple therapeutic applications.

Biological Activities

1. Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. In vitro studies have shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism behind this activity is likely related to the inhibition of bacterial enzymes and disruption of cellular processes .

2. Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Inhibition of AChE is significant for treating conditions like Alzheimer's disease, while urease inhibition could be beneficial in managing urinary tract infections .

3. Anticancer Properties

There is emerging evidence supporting the anticancer potential of this compound. Studies have shown that it may induce apoptosis in cancer cells through the modulation of cell cycle regulators and apoptosis-related proteins. For instance, compounds with similar structures have been linked to increased multipolarity in centrosome-amplified cancer cells, leading to disrupted mitotic processes and cell death .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Interactions : The compound may interfere with critical protein interactions involved in cell division and survival.

- Modulation of Enzyme Activity : By inhibiting key enzymes, it affects metabolic pathways crucial for bacterial survival and cancer cell proliferation.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

| Study | Findings | |

|---|---|---|

| Study 1 | Investigated antibacterial activity against E. coli and S. aureus | Demonstrated significant inhibition at concentrations as low as 10 µg/mL |

| Study 2 | Evaluated enzyme inhibition on AChE | Showed IC50 values indicating strong inhibitory effects |

| Study 3 | Assessed anticancer effects in vitro | Induced apoptosis in several cancer cell lines with IC50 values < 20 µM |

Research Findings Summary

Recent findings highlight the multifaceted biological activities of this compound:

- Antibacterial : Effective against various bacterial strains with moderate to strong activity.

- Enzyme Inhibitor : Significant effects on AChE and urease, suggesting therapeutic potential in neurodegenerative diseases and infections.

- Anticancer : Promising results in inducing apoptosis in cancer cells, warranting further investigation into its mechanisms.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(Morpholine-4-sulfonyl)-2-pyrrolidin-1-yl-phenylamine, and what key reaction conditions must be controlled?

- Answer: The compound can be synthesized via multi-step reactions involving sulfonylation and amination. A typical approach involves coupling a morpholine-sulfonyl chloride intermediate with a pyrrolidine-substituted aniline precursor. Critical conditions include maintaining anhydrous environments during sulfonylation (to prevent hydrolysis), using catalysts like triethylamine for deprotonation, and controlling reaction temperatures (e.g., 0–5°C for exothermic steps). Post-synthesis purification via column chromatography or recrystallization is essential to isolate the product .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying the positions of the morpholine-sulfonyl and pyrrolidinyl groups. Infrared (IR) spectroscopy confirms sulfonamide (S=O stretching at ~1150–1300 cm⁻¹) and amine (N–H stretching at ~3300 cm⁻¹) functionalities. High-resolution mass spectrometry (HRMS) validates the molecular ion peak and isotopic pattern. Cross-referencing experimental data with computational predictions (e.g., DFT calculations) enhances reliability .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity when synthesizing sulfonamide-containing morpholine derivatives?

- Answer: Optimization involves systematic variation of solvent polarity (e.g., dichloromethane vs. THF), stoichiometry of reagents (e.g., excess sulfonyl chloride to drive completion), and reaction time. For example, reports yields of 74–79% for analogous compounds by adjusting these parameters. Kinetic studies (e.g., monitoring via TLC or in-situ IR) can identify rate-limiting steps. Purification via preparative HPLC may resolve co-eluting impurities .

Q. What strategies are effective in resolving discrepancies between spectroscopic data and computational modeling results for this compound?

- Answer: Discrepancies may arise from dynamic effects (e.g., solvent interactions) or tautomerism. Strategies include:

- Performing variable-temperature NMR to detect conformational changes.

- Using X-ray crystallography (as in ) to obtain a definitive structure for comparison.

- Re-evaluating computational models with higher-level theory (e.g., MP2 vs. DFT) or explicit solvent simulations .

Q. How can the environmental fate and biodegradation pathways of this compound be evaluated in ecotoxicological studies?

- Phase 1: Determine physicochemical properties (logP, water solubility) to model environmental distribution.

- Phase 2: Conduct microbial degradation assays (e.g., OECD 301) under aerobic/anaerobic conditions.

- Phase 3: Use LC-MS/MS to identify transformation products and assess their toxicity via bioassays (e.g., Daphnia magna mortality tests).

- Phase 4: Integrate data into quantitative structure-activity relationship (QSAR) models for risk prediction .

Methodological Considerations

- Data Contradictions: For conflicting NMR or mass spectra (e.g., unexpected peaks in ), replicate experiments under standardized conditions and validate with orthogonal techniques (e.g., 2D NMR or elemental analysis) .

- Experimental Design: Use randomized block designs (as in ) for reproducibility in synthesis or toxicity studies. Split-plot designs can test multiple variables (e.g., temperature, catalyst) efficiently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.